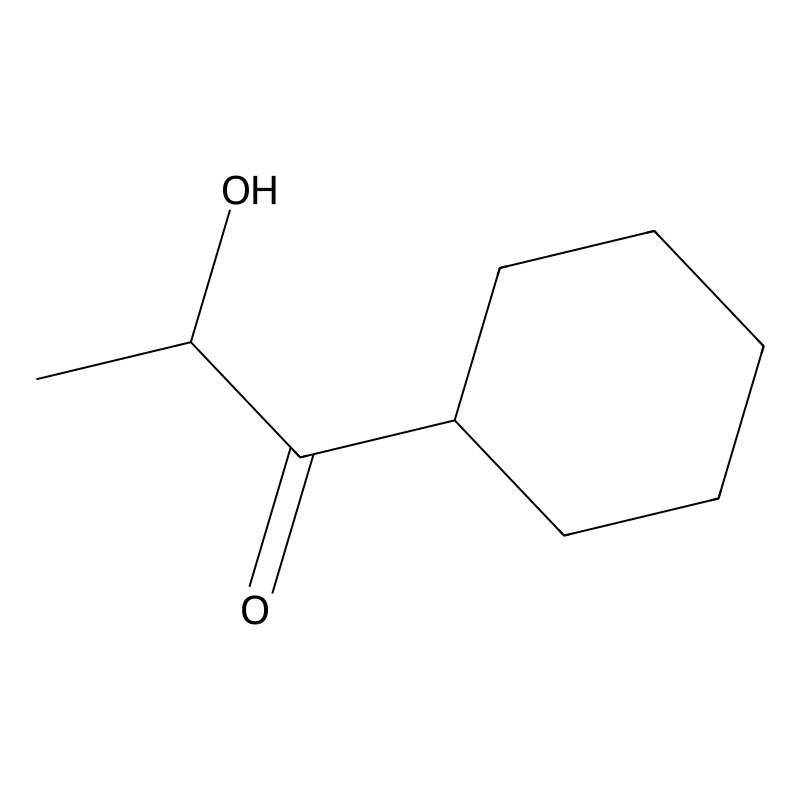

1-cyclohexyl-2-hydroxypropan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Cyclohexyl-2-hydroxypropan-1-one is an organic compound characterized by a propanone backbone with a cyclohexyl group attached to the first carbon and a hydroxyl group on the second carbon. This structure creates a chiral center at the second carbon, leading to distinct stereochemical properties. The molecular formula for this compound is , and it features both a carbonyl group (C=O) and a hydroxyl group (O-H), which allows for potential hydrogen bonding and various

Currently, there is no documented information on the specific mechanism of action of 1-cyclohexyl-2-hydroxy-propanone in biological systems.

Due to the lack of specific data, it's important to handle the compound with caution assuming potential hazards:

- The presence of a carbonyl group suggests mild eye and skin irritation.

- The cyclohexyl group might contribute to lipophilicity, potentially leading to membrane permeability and associated biological effects.

- Nucleophilic Addition: The carbonyl group can react with nucleophiles such as amines or alcohols, forming adducts through nucleophilic addition.

- Esterification: The hydroxyl group can react with carboxylic acids in the presence of dehydrating agents to form esters.

- Oxidation: Under specific conditions, the hydroxyl group may be oxidized to a ketone, further expanding its reactivity profile.

Synthesis methods for 1-cyclohexyl-2-hydroxypropan-1-one typically involve multi-step organic reactions. One possible synthetic route includes:

- Formation of the Carbon Skeleton: Starting from cyclohexane derivatives, reagents such as Grignard reagents or organolithium compounds can be used to introduce functional groups.

- Hydroxylation: The introduction of the hydroxyl group can be achieved through oxidation reactions or by using hydroxylating agents.

- Purification: The final product is purified through standard techniques such as distillation or chromatography .

The unique structure of 1-cyclohexyl-2-hydroxypropan-1-one suggests several applications:

- Chiral Intermediate: Due to its chirality, it could be utilized in synthesizing other chiral compounds in pharmaceuticals and agrochemicals.

- Building Block in Organic Synthesis: Its functional groups allow it to serve as a versatile building block for more complex organic molecules.

While specific interaction studies involving 1-cyclohexyl-2-hydroxypropan-1-one are scarce, its functional groups suggest potential interactions with biological macromolecules. The presence of both a hydroxyl and carbonyl group may allow for hydrogen bonding interactions with proteins or nucleic acids, although detailed studies are required to elucidate these interactions.

Several compounds share structural similarities with 1-cyclohexyl-2-hydroxypropan-1-one. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Cyclohexyl-2-methylpropan-1-one | Contains an additional methyl group at the second position. | |

| 1-Cyclopropyl-2-hydroxypropan-1-one | Features a cyclopropyl group instead of cyclohexyl. | |

| 1-Cyclobutyl-2-hydroxypropan-1-one | Contains a cyclobutyl group, affecting sterics and reactivity. |

Uniqueness

The uniqueness of 1-cyclohexyl-2-hydroxypropan-1-one lies in its specific combination of a cyclohexyl moiety and a hydroxyl group on a propanone backbone, which distinguishes it from similar compounds. This combination provides distinct stereochemical properties and reactivity patterns that may not be present in other analogous compounds.

The acyloin condensation represents a fundamental synthetic methodology for the preparation of alpha-hydroxy ketones, including 1-cyclohexyl-2-hydroxypropan-1-one. This reductive coupling reaction utilizes metallic sodium as the reducing agent to couple two carboxylic acid esters, producing the characteristic alpha-hydroxy ketone structure [1] [2] [3].

The mechanism of acyloin condensation proceeds through several distinct stages. Initially, metallic sodium donates electrons to the carbonyl carbon of the ester substrate, generating radical anion intermediates. These radical species subsequently dimerize to form a coupled intermediate, followed by elimination of alkoxy groups to produce a transient 1,2-diketone intermediate [2] [4]. Further reduction by sodium metal generates the sodium salt of an enediolate, which upon acidic workup yields the final acyloin product through tautomerization [5] [6].

For cyclohexyl-containing substrates, the reaction demonstrates particular efficacy when conducted in aprotic solvents such as toluene, xylene, or benzene at elevated temperatures ranging from 80 to 120 degrees Celsius [1] [3] [4]. The reaction requires strict exclusion of oxygen, as even trace amounts can significantly reduce yields by interfering with the radical mechanism [2] [6]. Typical reaction conditions employ 2 to 4 equivalents of metallic sodium relative to the ester substrate, with reaction times extending from 3 to 10 hours depending on substrate reactivity [2] [7].

A significant advancement in acyloin condensation methodology involves the use of chlorotrimethylsilane as a trapping agent. This modification, known as the Ruhlmann modification, involves capturing the enediolate intermediate as a bis-silyl derivative, which can be isolated and subsequently hydrolyzed under acidic conditions to yield the acyloin product [6] [8]. This approach typically provides improved yields ranging from 60 to 85 percent for simple alkyl esters, with cyclohexyl esters achieving yields of 55 to 80 percent under optimized conditions [1] [6].

| Substrate Type | Sodium Equivalents | Solvent | Temperature (°C) | Yield (%) | Special Conditions |

|---|---|---|---|---|---|

| Cyclohexyl esters | 2-4 equivalents | Toluene, xylene, benzene | 80-120 | 55-80 | Requires careful oxygen exclusion |

| Simple alkyl esters | 2-4 equivalents | Toluene, xylene, benzene | 80-120 | 60-85 | Trimethylsilyl chloride addition |

| Long-chain diesters | 2-4 equivalents | High boiling solvents | 110-140 | 70-95 | Large ring formation (10-20 members) |

The intramolecular variant of acyloin condensation demonstrates particular utility for the construction of cyclic alpha-hydroxy ketones. Diester substrates containing cyclohexyl moieties can undergo intramolecular cyclization to generate ring systems ranging from 4 to 20 members with excellent yields of 60 to 95 percent [3] [6]. This cyclization tendency is attributed to the weak adsorption of ester terminals at nearby sites on the sodium metal surface, facilitating ring closure over intermolecular polymerization [3].

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation provides a direct route to ketone-containing products through electrophilic aromatic substitution mechanisms. For the synthesis of 1-cyclohexyl-2-hydroxypropan-1-one precursors, this methodology enables the introduction of cyclohexyl-containing acyl groups onto aromatic substrates [9] [10].

The fundamental mechanism involves the formation of an acylium ion intermediate through interaction of an acyl halide with a Lewis acid catalyst, typically aluminum trichloride. The acylium ion, stabilized by resonance, acts as the electrophile in subsequent aromatic substitution reactions [9]. For cyclohexyl-containing substrates, cyclohexanecarbonyl chloride or cyclohexylacetyl chloride serve as effective acylating agents when combined with 1.1 to 2.0 equivalents of aluminum trichloride catalyst [10].

The reaction proceeds optimally at temperatures ranging from 0 to 25 degrees Celsius for most cyclohexyl acyl chlorides, with reaction times typically extending from 2 to 6 hours [10]. These relatively mild conditions help prevent unwanted rearrangements and side reactions that can occur at elevated temperatures. Aromatic substrates including benzene, toluene, and substituted aromatics undergo efficient acylation to produce the corresponding cyclohexyl aromatic ketones in yields ranging from 65 to 90 percent [9] [10].

Alternative acylating agents have been investigated for specialized applications. Acyl thiocyanates demonstrate particular utility in Friedel-Crafts reactions with cyclic aromatic compounds, providing yields of 75 to 95 percent when conducted at temperatures between 20 and 80 degrees Celsius [10]. These reagents offer advantages in terms of handling and reactivity compared to traditional acyl chlorides, particularly for substrates prone to decomposition under standard conditions.

| Acylating Agent | Lewis Acid Catalyst | Aromatic Substrate | Temperature (°C) | Yield (%) | Reaction Time |

|---|---|---|---|---|---|

| Cyclohexanecarbonyl chloride | AlCl₃ (1.1-2.0 equiv) | Benzene, toluene | 0-25 | 70-90 | 2-6 hours |

| Cyclohexylacetyl chloride | AlCl₃ (1.1-2.0 equiv) | Benzene, substituted aromatics | 0-25 | 65-85 | 2-6 hours |

| Acyl thiocyanates | AlCl₃, BF₃, ZnCl₂ | Cyclic compounds | 20-80 | 75-95 | 2-4 hours |

The selectivity of Friedel-Crafts acylation represents a significant advantage over alkylation reactions. The electron-withdrawing nature of the acyl group prevents polyacylation, ensuring formation of monosubstituted products [9]. This characteristic proves particularly valuable for the synthesis of cyclohexyl ketone intermediates that require subsequent functional group transformations.

Modern variants of the Friedel-Crafts reaction employ alternative Lewis acids including boron trifluoride and zinc chloride for specific applications. These catalysts demonstrate particular efficacy with certain substrate combinations and can provide improved selectivity profiles compared to aluminum trichloride [10]. The choice of catalyst often depends on the electronic properties of both the acylating agent and the aromatic substrate.

Catalytic Asymmetric Hydrogenation Routes

Catalytic asymmetric hydrogenation represents a premier methodology for the enantioselective synthesis of alpha-hydroxy ketones and their reduction products. This approach enables the precise control of stereochemistry at the newly formed chiral center, making it particularly valuable for the preparation of enantiomerically pure 1-cyclohexyl-2-hydroxypropan-1-one derivatives [11] [12] [13].

The development of ruthenium-based catalysts has revolutionized asymmetric hydrogenation of ketones. Ruthenium complexes bearing chiral diphosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) demonstrate exceptional performance in the hydrogenation of alpha-hydroxy aromatic ketones [13]. These catalyst systems achieve enantioselectivities ranging from 90 to 99 percent while maintaining high catalytic activity with turnover frequencies reaching 10⁴ to 10⁵ reciprocal hours [13].

The RuCl₂[TolBINAP][DPEN] catalyst system exemplifies the state-of-the-art in asymmetric ketone hydrogenation. This complex, incorporating N-tosyl-1,2-diphenylethylenediamine as the diamine ligand, demonstrates remarkable efficiency in the hydrogenation of various ketone substrates [13]. Under optimized conditions using 8 to 50 atmospheres of hydrogen pressure in methanol solvent, this system can achieve substrate-to-catalyst ratios as high as 100,000 while maintaining excellent enantioselectivity [13].

Iridium-based catalysts represent another important class of asymmetric hydrogenation catalysts. The Cp*Ir(OTf)(MsDPEN) complex, where MsDPEN represents N-(methanesulfonyl)-1,2-diphenylethylenediamine, demonstrates exceptional performance in the hydrogenation of alpha-hydroxy aromatic ketones [11]. This system achieves enantioselectivities up to 99 percent with substrate-to-catalyst ratios reaching 6,000 under 10 atmospheres of hydrogen pressure [11].

| Catalyst System | Substrate Type | Enantioselectivity (% ee) | TOF (h⁻¹) | Pressure (atm) | Solvent |

|---|---|---|---|---|---|

| Ru-BINAP complexes | α-Hydroxy aromatic ketones | 90-99 | 10³-10⁴ | 1-10 | Methanol, ethanol |

| Ru-TolBINAP/DPEN | Alkyl aryl ketones | 95-99 | 10⁴-10⁵ | 8-50 | Methanol |

| Ir-MsDPEN complexes | α-Hydroxy ketones | 94-99 | 10⁴-10⁶ | 1-10 | Methanol |

The mechanism of asymmetric hydrogenation involves the formation of metal hydride intermediates that deliver hydrogen to the ketone substrate through well-defined transition states. The chiral environment created by the ligand framework determines the facial selectivity of hydrogen delivery, resulting in the preferential formation of one enantiomer of the alcohol product [13]. The efficiency of this process depends critically on the match between the substrate structure and the catalyst architecture.

Osmium-based catalysts have emerged as valuable alternatives to ruthenium systems, particularly for challenging substrate classes. Osmium complexes bearing tridentate ligands demonstrate high catalytic activity with turnover frequencies reaching 10⁴ to 10⁵ reciprocal hours [14]. These systems exhibit enantioselectivities ranging from 86 to 98 percent for various ketone substrates, including those bearing bulky substituents that prove challenging for ruthenium catalysts [14].

Recent developments in asymmetric transfer hydrogenation provide complementary approaches to direct hydrogenation. These methods utilize alcohols or formic acid as hydrogen sources, enabling reactions under milder conditions without requiring high-pressure hydrogen gas [15] [16]. Rhodium complexes bearing chiral sulfonamide ligands achieve enantioselectivities up to 97 percent in the transfer hydrogenation of prochiral ketones [15].

Hydroxylation of Prochiral Ketone Precursors

The hydroxylation of prochiral ketone precursors represents a strategic approach for introducing the alpha-hydroxy functionality characteristic of 1-cyclohexyl-2-hydroxypropan-1-one. This methodology typically involves the oxidation of enol or enolate intermediates derived from the corresponding ketone substrates [17] [18] [19].

Osmium tetroxide-mediated hydroxylation provides a direct route to alpha-hydroxy ketones from alpha,beta-unsaturated ketone precursors. This methodology demonstrates particular utility for steroid-derived substrates and other complex molecular frameworks [18]. The reaction proceeds through the formation of osmate ester intermediates, which undergo hydrolysis to reveal the vicinal diol functionality. For alpha,beta-unsaturated nitriles and esters in steroid systems, osmium tetroxide hydroxylation furnishes alpha-hydroxy ketones and aldehydes in moderate yields [18].

The catalytic variant of osmium tetroxide hydroxylation employs potassium chlorate as a co-oxidant, enabling the use of substoichiometric quantities of the expensive osmium reagent [18]. However, this approach requires the addition of zinc nitrate to sequester cyanide ions liberated during the hydroxylation of nitrile-containing substrates [18]. This modification proves essential for maintaining catalyst activity and preventing undesired side reactions.

Sulfonyloxaziridine-mediated hydroxylation represents an alternative approach that enables asymmetric synthesis of alpha-hydroxy ketones. This methodology involves the oxidation of enolate intermediates with chiral oxaziridines derived from camphor [19]. Each enantiomer of the camphor-derived oxaziridine provides exclusive access to one enantiomer of the alpha-hydroxy ketone product, enabling enantioselective synthesis [19].

The mechanism of oxaziridine-mediated hydroxylation proceeds through nucleophilic displacement at the electron-deficient oxygen of the oxaziridine ring [19]. This reaction type has been successfully applied in complex synthetic contexts, including the Holton taxol total synthesis, demonstrating its utility for challenging substrates [19]. The stereochemical outcome depends on the approach trajectory of the enolate nucleophile to the oxaziridine electrophile, which is controlled by the steric environment of the chiral auxiliary.

Direct oxidation methods using molecular oxygen represent an economically attractive but less selective approach to alpha-hydroxy ketone synthesis [19]. The lack of selectivity in these transformations limits their utility for the preparation of specific regioisomers. Alternative oxidation protocols employing molybdenum peroxide in combination with pyridine and hexamethylphosphoramide (MoOPH system) provide improved selectivity profiles compared to molecular oxygen [19].

The Rubottom oxidation offers a complementary strategy involving the oxidation of silyl enol ethers with meta-chloroperbenzoic acid [19]. This methodology provides good selectivity for the alpha-position and proceeds under mild conditions that are compatible with sensitive functional groups. The reaction mechanism involves the formation of an alpha-hydroxy silyl ether intermediate, which undergoes hydrolysis to reveal the alpha-hydroxy ketone product.

Organocatalytic approaches to alpha-hydroxy ketone synthesis utilize proline-catalyzed oxidation of carbonyl compounds with nitrosobenzene [19]. This methodology provides an enantioselective route to alpha-hydroxylamine intermediates, which can be subsequently converted to alpha-hydroxy ketones through appropriate functional group transformations [19]. The proline catalyst provides the chiral environment necessary for enantioselective oxidation, achieving high levels of stereochemical control.

Solid-Phase Synthesis Techniques

Solid-phase synthesis techniques offer unique advantages for the preparation of complex organic molecules, including alpha-hydroxy ketones such as 1-cyclohexyl-2-hydroxypropan-1-one. This methodology involves the covalent attachment of substrates to insoluble polymer supports, enabling facile purification through simple filtration and washing procedures [20] [21] [22].

The fundamental principle of solid-phase organic synthesis involves conducting chemical transformations in a two-phase system where one component remains covalently bound to a solid support throughout the reaction sequence [20] [22]. This approach eliminates the need for intermediate purification steps, as excess reagents and byproducts can be removed by washing while the target molecule remains attached to the support [21] [23].

Merrifield resin represents the classical solid support for organic synthesis applications. This cross-linked polystyrene matrix contains reactive chloromethyl groups that enable substrate attachment through nucleophilic substitution reactions [24] [25]. The resin structure provides a gel-like environment that allows reagent diffusion while maintaining the substrate in a pseudo-solution state [26] [25].

Modern solid-phase synthesis employs a variety of specialized resins optimized for specific reaction types. Wang resin, incorporating a benzyl alcohol linker, proves particularly suitable for carboxylic acid synthesis through its acid-labile attachment [25]. The PAM (phenylacetamidomethyl) resin provides an alternative attachment strategy compatible with base-sensitive protecting groups [25].

The synthetic advantages of solid-phase methodology include simplified purification protocols, elimination of mechanical losses during intermediate handling, and the ability to drive reactions to completion through the use of excess reagents [21] [22]. These benefits prove particularly valuable for multi-step synthetic sequences where traditional solution-phase approaches would require extensive purification at each stage.

Solid-phase synthesis of reducing agents demonstrates the versatility of this approach for complex molecule preparation. Neutral reducing agents supported on Merrifield resin can be prepared in high yields (90-95 percent) under mild conditions [24]. These supported reagents retain their reducing capability while providing the advantages of heterogeneous catalysis, including ease of separation and potential for reuse [24].

The development of solid-phase methodologies for ketone and alcohol synthesis has expanded the scope of this approach beyond its traditional peptide synthesis applications [26]. Cyclohexyl-containing substrates can be successfully incorporated into solid-phase synthetic sequences, provided that appropriate linker strategies are employed to ensure compatibility with the reaction conditions [24].

Combinatorial applications of solid-phase synthesis enable the rapid preparation of compound libraries through parallel synthetic approaches [21] [22]. This capability proves valuable for structure-activity relationship studies and medicinal chemistry applications where multiple analogs of a target structure are required [26].

The automation of solid-phase synthesis through robotic systems enables the rapid execution of repetitive reaction sequences [25]. These automated systems can perform coupling, washing, and deprotection steps with high precision, minimizing human error and enabling the synthesis of complex molecules in reduced timeframes [23] [25].

Quality control in solid-phase synthesis relies on specialized analytical techniques including gel-phase nuclear magnetic resonance spectroscopy and infrared spectroscopy [24]. These methods enable monitoring of reaction progress and confirmation of successful transformations while the substrate remains attached to the solid support [24].